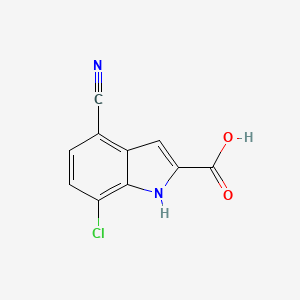7-Chloro-4-cyano-1H-indole-2-carboxylic acid
CAS No.:
VCID: VC20386125
Molecular Formula: C10H5ClN2O2
Molecular Weight: 220.61 g/mol
* For research use only. Not for human or veterinary use.

| Description |
7-Chloro-4-cyano-1H-indole-2-carboxylic acid is a compound belonging to the indole family, characterized by a fused bicyclic structure composed of a benzene ring and a pyrrole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and discovery. The molecular formula of 7-Chloro-4-cyano-1H-indole-2-carboxylic acid is C10H5ClN2O2, and it has a molecular weight of approximately 220.61 g/mol. Synthesis MethodsThe synthesis of 7-Chloro-4-cyano-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrolysis of 7-chloroindole-2-carboxylate using sodium hydroxide in methanol and water, followed by acidification to precipitate the product. The yield reported for this method is approximately 92%. Another approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core. Chemical Reactions and Reactivity7-Chloro-4-cyano-1H-indole-2-carboxylic acid undergoes various chemical reactions due to its functional groups:
Biological Activities and Applications7-Chloro-4-cyano-1H-indole-2-carboxylic acid exhibits significant biological activities, including potential antimicrobial, antiviral, and anticancer properties. It is explored for its role in drug discovery and development, particularly in designing novel therapeutic agents. The compound can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in immune regulation and cancer progression. Table 1: Enzyme Inhibition Data
This table indicates that 7-Chloro-4-cyano-1H-indole-2-carboxylic acid exhibits significant inhibition against both IDO1 and TDO, although it is less potent than established inhibitors like Epacadostat and Navoximod. Comparison with Similar Compounds7-Chloro-4-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
|
||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Product Name | 7-Chloro-4-cyano-1H-indole-2-carboxylic acid | ||||||||||||
| Molecular Formula | C10H5ClN2O2 | ||||||||||||
| Molecular Weight | 220.61 g/mol | ||||||||||||
| IUPAC Name | 7-chloro-4-cyano-1H-indole-2-carboxylic acid | ||||||||||||
| Standard InChI | InChI=1S/C10H5ClN2O2/c11-7-2-1-5(4-12)6-3-8(10(14)15)13-9(6)7/h1-3,13H,(H,14,15) | ||||||||||||
| Standard InChIKey | VPDBAMJRSZGDGD-UHFFFAOYSA-N | ||||||||||||
| Canonical SMILES | C1=CC(=C2C(=C1C#N)C=C(N2)C(=O)O)Cl | ||||||||||||
| PubChem Compound | 125458234 | ||||||||||||
| Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume